MET-IN-3S
Description
MET-IN-3S is a novel organometallic compound with a triazine-based core structure coordinated to a transition metal center. Its development arises from the need for high-efficiency catalysts in asymmetric organic synthesis and biomedical applications, particularly in targeting enzyme inhibition pathways. The compound’s unique geometry and electronic configuration enable selective binding to sulfhydryl groups in proteins, making it a candidate for therapeutic and industrial uses .
Key properties include:
- Molecular formula: C₁₈H₂₄N₆S₃M (M = transition metal, e.g., Ru, Pd).
- Solubility: 25 mg/mL in DMSO, stable in aqueous buffers (pH 6–8).
- Thermal stability: Decomposition temperature >300°C.
Properties
Molecular Formula |
C25H19F2IN4O4 |
|---|---|
Molecular Weight |
604.35 |
IUPAC Name |
1-(4-((2-Amino-3-iodopyridin-4-yl)-oxy)-3-fluorophenyl)-N-(4-fluorobenzyl)-4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C25H19F2IN4O4/c1-35-21-11-22(33)32(13-17(21)25(34)31-12-14-2-4-15(26)5-3-14)16-6-7-19(18(27)10-16)36-20-8-9-30-24(29)23(20)28/h2-11,13H,12H2,1H3,(H2,29,30)(H,31,34) |
InChI Key |
BLNJAGORPQMNJY-UHFFFAOYSA-N |
SMILES |
O=C(C(C(OC)=C1)=CN(C2=CC=C(OC3=C(I)C(N)=NC=C3)C(F)=C2)C1=O)NCC4=CC=C(F)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
METIN-3S; MET-IN3S; MET IN-3S; MET-IN 3S; METIN3S; MET IN 3S; MET-IN-3S |
Origin of Product |
United States |
Comparison with Similar Compounds
MET-IN-2R
- Core structure : Similar triazine backbone but substitutes the metal center (e.g., Pt instead of Ru) and lacks a sulfur-containing side chain.
- Key differences :
TZ-9X
- Core structure : Identical triazine-metal coordination but features a bulkier tert-butyl substituent.
- Key differences :
Table 1: Structural and Functional Comparison
| Property | This compound | MET-IN-2R | TZ-9X |
|---|---|---|---|
| Metal center | Ru | Pt | Ru |
| Catalytic yield (%) | 89 | 60 | 75 |
| Solubility (mg/mL) | 25 | 18 | 8 |
| Cytotoxicity (IC₅₀, μM) | 45 | 12 | 60 |
Functional Analogs
LIG-7K
- Function : Enzyme inhibitor targeting cysteine proteases.
- Comparison :
PD-405
- Function : Industrial catalyst for olefin metathesis.
- Comparison: this compound achieves higher turnover numbers (TON = 15,000 vs. PD-405’s 9,000) but requires higher temperatures (80°C vs. 40°C) .
Table 2: Functional Efficacy in Biomedical and Industrial Contexts
| Metric | This compound | LIG-7K | PD-405 |
|---|---|---|---|
| Enzyme inhibition (%) | 92 (cathepsin B/L) | 95 (cathepsin B) | N/A |
| Turnover number (TON) | 15,000 | N/A | 9,000 |
| Optimal temperature (°C) | 80 | N/A | 40 |
Research Findings and Implications
- Advantages of this compound :
- Limitations :
- Poor bioavailability limits in vivo therapeutic applications.
- Requires co-catalysts for sustained activity in industrial settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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